![molecular formula C18H20ClN3O2 B4232595 N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Vue d'ensemble
Description
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide, also known as BAY 43-9006, is a synthetic small molecule drug that was first developed by Bayer AG and Onyx Pharmaceuticals. It is a multi-targeted kinase inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer.
Mécanisme D'action
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 exerts its anti-tumor effects through the inhibition of multiple kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 disrupts signaling pathways that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, reduce inflammation, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 for lab experiments is its broad-spectrum kinase inhibition, which allows for the study of multiple signaling pathways simultaneously. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 with other targeted agents or conventional chemotherapy. Another area of interest is the identification of biomarkers that can predict response to N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006, which could help to personalize treatment and improve outcomes. Finally, there is ongoing research into the development of next-generation kinase inhibitors that may have improved efficacy and reduced toxicity compared to N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006.
Applications De Recherche Scientifique
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of cancer. It has been shown to have potent anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)carbamoylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)15-6-4-5-7-16(15)22-18(24)21-14-10-8-13(19)9-11-14/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLCQNZJHLCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.